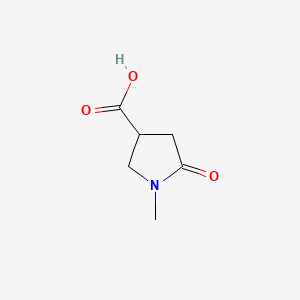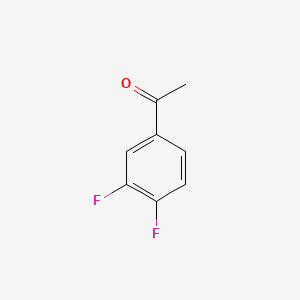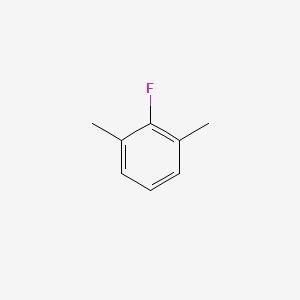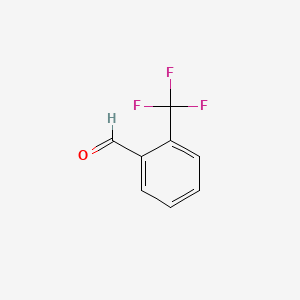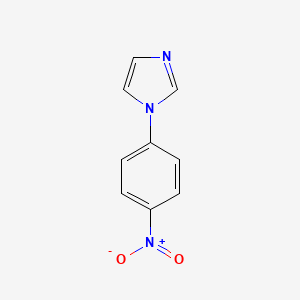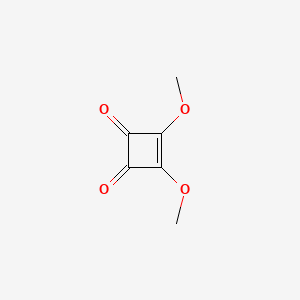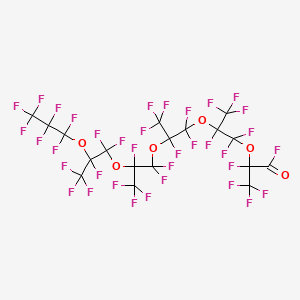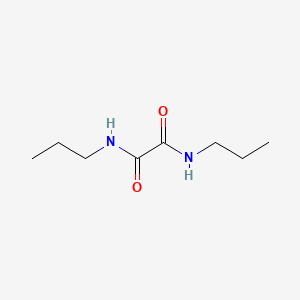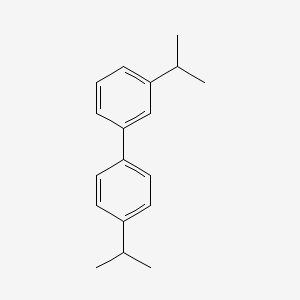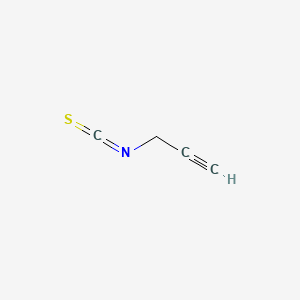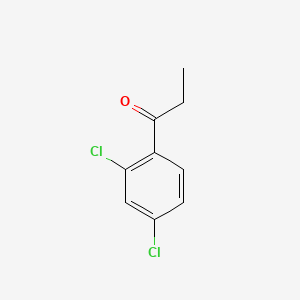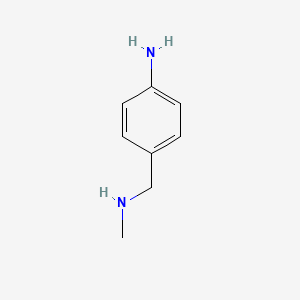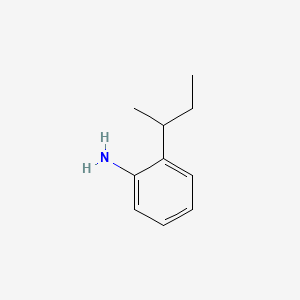
2-仲丁基苯胺
描述
2-sec-Butylaniline, also known as Benzenamine, 2-(1-methylpropyl)-, is an organic compound with the molecular formula C10H15N. It is a derivative of aniline where the hydrogen atom at the ortho position is replaced by a sec-butyl group. This compound is used in various chemical applications due to its unique structural properties .
科学研究应用
2-sec-Butylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of rubber chemicals, agrochemicals, and other industrial products
作用机制
Target of Action
Unfortunately, the specific targets of 2-sec-Butylaniline are not well-documented in the literature. This compound, also known as 2-(Sec-butyl)aniline, is a derivative of aniline, which is a primary aromatic amine. Aniline and its derivatives are known to interact with various biological targets, but the specific targets for 2-sec-Butylaniline remain to be identified .
Mode of Action
Aniline and its derivatives are known to form complexes with proteins and DNA, potentially altering their structure and function .
Biochemical Pathways
Aniline and its derivatives have been shown to interfere with heme synthesis and to induce methemoglobinemia, a condition characterized by elevated levels of methemoglobin in the blood .
Pharmacokinetics
The metabolites are excreted mainly in the urine .
Result of Action
Aniline and its derivatives are known to cause a variety of effects, including oxidative stress, dna damage, and cell death, among others .
Action Environment
The action, efficacy, and stability of 2-sec-Butylaniline can be influenced by various environmental factors, such as temperature, pH, and the presence of other substances. Specific studies on these aspects are lacking .
生化分析
Biochemical Properties
2-sec-Butylaniline plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The interaction with cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may further interact with cellular components, potentially leading to oxidative stress and cellular damage . Additionally, 2-sec-Butylaniline can bind to proteins through hydrogen bonding and hydrophobic interactions, affecting their structure and function.
Cellular Effects
2-sec-Butylaniline influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . By modulating this pathway, 2-sec-Butylaniline can alter cell function and behavior. Furthermore, it can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and stress responses.
Molecular Mechanism
The molecular mechanism of 2-sec-Butylaniline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 2-sec-Butylaniline can bind to the active sites of enzymes, inhibiting their activity and altering metabolic pathways . It can also activate certain enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, 2-sec-Butylaniline can interact with DNA and RNA, affecting the transcription and translation processes, leading to changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-sec-Butylaniline can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to 2-sec-Butylaniline has been shown to cause oxidative stress and DNA damage in cells, leading to altered cellular function and potentially contributing to carcinogenesis.
Dosage Effects in Animal Models
The effects of 2-sec-Butylaniline vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. High doses of 2-sec-Butylaniline can lead to liver and kidney damage, as well as neurotoxicity, highlighting the importance of dosage control in experimental studies.
Metabolic Pathways
2-sec-Butylaniline is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of 2-sec-Butylaniline, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions with glucuronic acid or sulfate, facilitating their excretion from the body. The interaction with metabolic enzymes can also affect the overall metabolic flux and levels of other metabolites in the body.
Transport and Distribution
Within cells and tissues, 2-sec-Butylaniline is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . The compound can accumulate in certain tissues, such as the liver and kidneys, where it may exert its effects. The distribution of 2-sec-Butylaniline within the body can influence its overall bioavailability and toxicity.
Subcellular Localization
The subcellular localization of 2-sec-Butylaniline can affect its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications can direct 2-sec-Butylaniline to specific organelles, where it may interact with localized biomolecules and influence cellular processes. For example, its presence in the mitochondria can affect mitochondrial function and energy production.
准备方法
Synthetic Routes and Reaction Conditions: 2-sec-Butylaniline can be synthesized through several methods. One common method involves the alkylation of aniline with sec-butyl halides under basic conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + \text{C}_4\text{H}_9\text{X} \rightarrow \text{C}_6\text{H}_4(\text{C}_4\text{H}_9)\text{NH}_2 + \text{HX} ] where X is a halogen (such as chlorine or bromine).
Industrial Production Methods: In industrial settings, 2-sec-Butylaniline is produced through catalytic hydrogenation of nitro compounds. The process involves the reduction of 2-sec-butyl nitrobenzene using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
化学反应分析
Types of Reactions: 2-sec-Butylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso and nitro compounds.
Reduction: The compound can be reduced to form secondary amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products Formed:
Oxidation: 2-sec-Butylnitrobenzene, 2-sec-Butylnitrosobenzene.
Reduction: Secondary amines.
Substitution: Various substituted aniline derivatives.
相似化合物的比较
2-Butylaniline: Similar structure but with a different alkyl group.
2-Isopropylaniline: Another derivative of aniline with an isopropyl group.
2-Methylaniline: Contains a methyl group instead of a sec-butyl group.
Uniqueness: 2-sec-Butylaniline is unique due to the presence of the sec-butyl group, which imparts different steric and electronic properties compared to other aniline derivatives. This uniqueness makes it valuable in specific chemical reactions and applications where these properties are advantageous .
属性
IUPAC Name |
2-butan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-8(2)9-6-4-5-7-10(9)11/h4-8H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGPXEVNCJHXCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866497 | |
| Record name | Benzenamine, 2-(1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10866497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55751-54-7 | |
| Record name | 2-(1-Methylpropyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55751-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2-(1-methylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055751547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 2-(1-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 2-(1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10866497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-sec-butylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.341 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


